molecular formula C12H13N5O4 B2836042 2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide CAS No. 879580-58-2

2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide

Cat. No.: B2836042
CAS No.: 879580-58-2
M. Wt: 291.267
InChI Key: UUWURMARSFFAMS-UHFFFAOYSA-N
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Description

2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide is an intricate and fascinating compound. It belongs to the class of oxazolo[2,3-f]purines, characterized by its distinct structure that incorporates fused ring systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide typically involves the condensation of a purine derivative with an appropriate oxazoline precursor under controlled conditions. This process might require the use of specific catalysts or reagents to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, this compound may be produced through high-efficiency batch processing. This involves stringent quality control to maintain purity and yield consistency, often relying on advanced methods like continuous flow chemistry for scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions might involve using hydrogen gas with a metal catalyst such as palladium.

  • Substitution: : It can undergo nucleophilic substitution reactions, facilitated by reagents like sodium ethoxide.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide

  • Reducing agents: : Hydrogen gas with palladium, sodium borohydride

  • Substitution conditions: : Basic or acidic conditions, depending on the desired substituents

Major Products

Reactions with this compound typically yield derivatives with modified functional groups, which can be tailored for specific applications in research or industry.

Scientific Research Applications

2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide has found applications across various fields:

  • Chemistry: : Used as a precursor in the synthesis of more complex organic molecules.

  • Biology: : Studied for its potential interactions with biological macromolecules.

  • Medicine: : Investigated for its pharmacological properties, possibly contributing to the development of new therapeutic agents.

  • Industry: : Applied in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide exerts its effects is likely linked to its ability to interact with nucleophilic sites within enzymes or receptors. Its structure allows it to fit into specific binding pockets, altering the activity of the target molecule and influencing biological pathways.

Comparison with Similar Compounds

Compared to other oxazolo[2,3-f]purines, this compound stands out due to its distinct substitution pattern which confers unique chemical properties. Similar compounds might include:

  • 2-(1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide

  • 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide

These comparisons highlight the specific configurations that differentiate these molecules in terms of reactivity and application potential.

Properties

IUPAC Name

2-(4,7,8-trimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O4/c1-5-6(2)21-11-14-9-8(17(5)11)10(19)16(4-7(13)18)12(20)15(9)3/h4H2,1-3H3,(H2,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWURMARSFFAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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